5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate
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Overview
Description
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is colorless until it undergoes enzymatic hydrolysis, resulting in the formation of a blue precipitate. It is widely used in various biochemical assays, particularly in histochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-d-glucuronic acid in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide moiety, forming 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to produce an intensely blue product .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase enzyme, pH 6.0-7.5, temperature 37°C.
Oxidation: Hydrogen peroxide, pH 7.0, temperature 25°C.
Reduction: Sodium borohydride, pH 8.0, temperature 0-5°C.
Major Products Formed
Enzymatic Hydrolysis: 5-Bromo-4-chloro-3-hydroxyindole.
Oxidation: 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronide oxide.
Reduction: 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronide alcohol.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is extensively used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme assays to detect beta-glucuronidase activity.
Biology: Employed in histochemical staining to visualize beta-glucuronidase expression in tissues and cells.
Medicine: Utilized in diagnostic assays to identify bacterial contamination, particularly Escherichia coli, in clinical samples.
Industry: Applied in environmental monitoring to detect fecal contamination in water samples
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate rapidly dimerizes to form an insoluble blue product, which can be easily detected visually. The molecular target of this compound is the beta-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-d-galactopyranoside: A substrate for beta-galactosidase, producing a blue product upon enzymatic hydrolysis.
4-Methylumbelliferyl-beta-d-glucuronide: Another substrate for beta-glucuronidase, yielding a fluorescent product upon hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is unique due to its high sensitivity and specificity for beta-glucuronidase. Its ability to produce a distinct blue color makes it an ideal choice for visual detection in various assays. Additionally, its stability and solubility in aqueous solutions enhance its usability in different experimental conditions .
Properties
Molecular Formula |
C14H14BrClNNaO8 |
---|---|
Molecular Weight |
462.61 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;/h1-3,9-12,14,17-20H,(H,21,22);;1H2/q;+1;/p-1/t9-,10-,11+,12-,14+;;/m0../s1 |
InChI Key |
KFNIJKKKHZYIER-ZSRZBWJVSA-M |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.[Na+] |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.[Na+] |
Origin of Product |
United States |
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